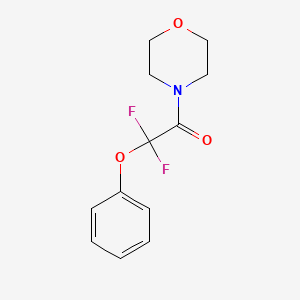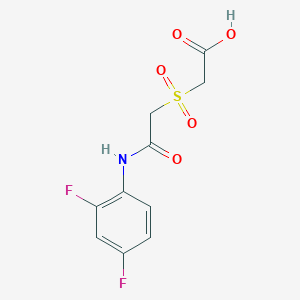![molecular formula C20H13ClN2O7 B3036049 [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate CAS No. 338960-80-8](/img/structure/B3036049.png)
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate
Descripción general
Descripción
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of 4-chlorophenol to produce 4-chloro-3-nitrophenol. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base, such as pyridine, to form the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the nitration reaction and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-(4-Aminophenoxy)-3-aminophenyl]methyl 4-aminobenzoate.
Substitution: 4-(4-Hydroxyphenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate.
Hydrolysis: 4-(4-Chlorophenoxy)-3-nitrophenol and 4-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenoxy)-3-nitrophenol: Shares the chlorophenoxy and nitro functional groups but lacks the ester linkage.
4-Nitrobenzoic acid: Contains the nitrobenzoate moiety but does not have the chlorophenoxy group.
4-Chlorophenol: Contains the chlorophenoxy group but lacks the nitro and ester functionalities.
Uniqueness
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and chlorophenoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Propiedades
IUPAC Name |
[4-(4-chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O7/c21-15-4-8-17(9-5-15)30-19-10-1-13(11-18(19)23(27)28)12-29-20(24)14-2-6-16(7-3-14)22(25)26/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSSJPABYVPNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153578 | |
| Record name | Benzenemethanol, 4-(4-chlorophenoxy)-3-nitro-, 4-nitrobenzoate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338960-80-8 | |
| Record name | Benzenemethanol, 4-(4-chlorophenoxy)-3-nitro-, 4-nitrobenzoate (ester) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338960-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-(4-chlorophenoxy)-3-nitro-, 4-nitrobenzoate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-difluoro-N-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035969.png)
![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035970.png)
![2,2-Difluoro-1-(4-methylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone](/img/structure/B3035971.png)

![3-(4-Chlorophenyl)-5-(4-phenylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3035976.png)
![(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one](/img/structure/B3035978.png)
![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B3035982.png)

![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3035985.png)



